

3-Isopropylpiperazine-2,5-dione chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Isopropylpiperazine-2,5-dione**

Cat. No.: **B169332**

[Get Quote](#)

An In-depth Technical Guide to **3-Isopropylpiperazine-2,5-dione**: Chemical Properties and Structure

Introduction

3-Isopropylpiperazine-2,5-dione, a derivative of piperazine, is a chiral compound that serves as a valuable building block in medicinal chemistry and drug development.[\[1\]](#)[\[2\]](#) Its rigid cyclic dipeptide structure, also known as a diketopiperazine, makes it an interesting scaffold for the synthesis of more complex molecules with specific pharmacological activities.[\[1\]](#) This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development. The unique chiral nature of this compound, particularly its (R) and (S) enantiomers, plays a critical role in its biological interactions and applications.[\[1\]](#)[\[2\]](#)

Chemical Structure

The fundamental structure of **3-isopropylpiperazine-2,5-dione** consists of a six-membered piperazine ring with two carbonyl groups at positions 2 and 5, and an isopropyl group attached to the carbon at the 3-position.[\[1\]](#) The presence of a chiral center at the C3 position gives rise to two enantiomers: **(R)-3-isopropylpiperazine-2,5-dione** and **(S)-3-isopropylpiperazine-2,5-dione**.[\[1\]](#)[\[3\]](#)

Table 1: Structural Identifiers for **3-Isopropylpiperazine-2,5-dione** and its Enantiomers

Identifier	Racemic Form	(S)-Enantiomer	(R)-Enantiomer
IUPAC Name	3-propan-2-ylpiperazine-2,5-dione ^[4]	(3S)-3-propan-2-ylpiperazine-2,5-dione ^[3]	(3R)-3-propan-2-ylpiperazine-2,5-dione ^[1]
CAS Number	14771-77-8 ^{[4][5][6]}	16944-60-8 ^[3]	143673-66-9 ^{[1][7]}
SMILES	CC(C)C1C(=O)NCC(=O)N1 ^[4]	CC(C)[C@@H]1C(=O)NCC(=O)N1 ^[3]	CC(C)[C@@H]1C(=O)NCC(=O)N1 ^[1]
InChI	InChI=1S/C7H12N2O 2/c1-4(2)6-7(11)8-3-5(10)9-5(10)9-6/h4,6H,3H2,1-2H3,2H3,(H,8,11)(H,9,10) ^{[4][5]}	1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11) ^[3]	1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11) ^[1]
InChIKey	IULFBTHVPRNQCG-UHFFFAOYSA-N ^{[4][5]}	IULFBTHVPRNQCG-LURJTMIESA-N ^[3]	IULFBTHVPRNQCG-ZCFIWIBFSA-N ^[1]

Physicochemical Properties

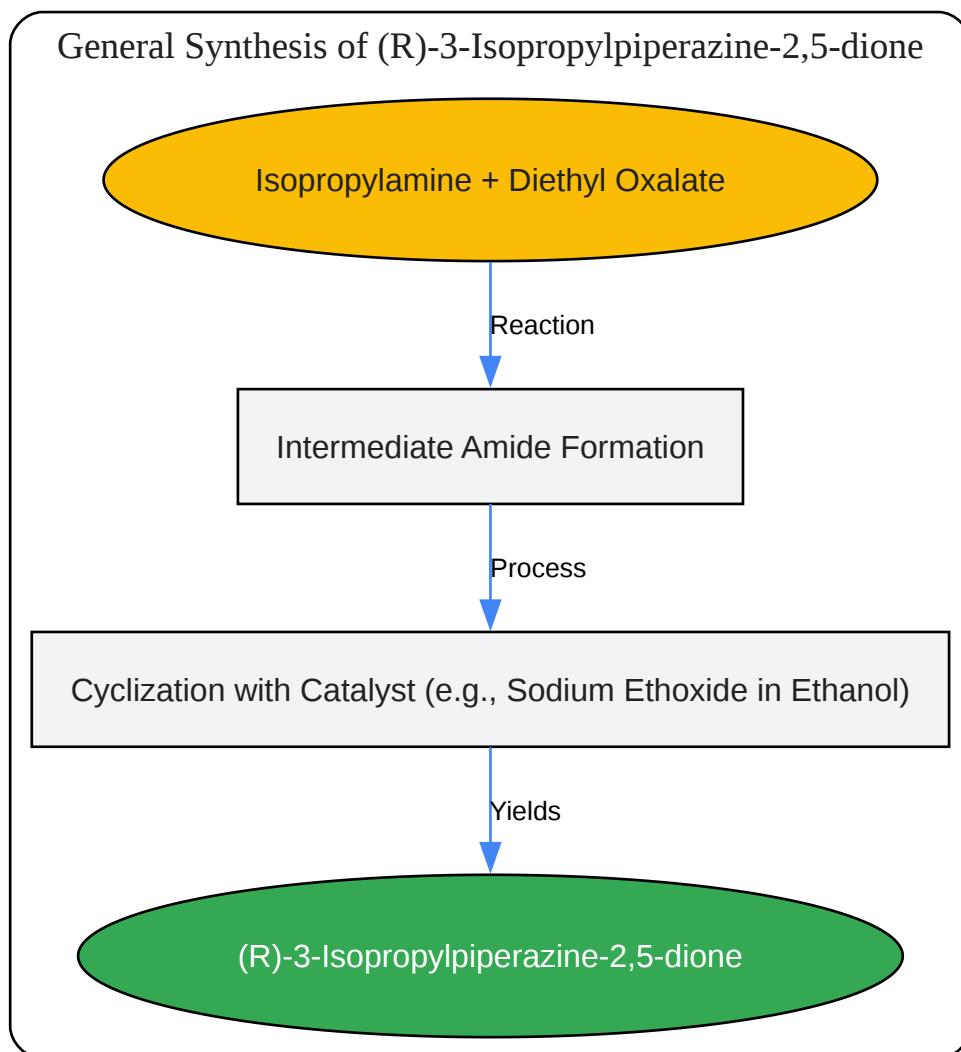
The physicochemical properties of **3-isopropylpiperazine-2,5-dione** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.

Table 2: Physicochemical Data for **3-Isopropylpiperazine-2,5-dione**

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ N ₂ O ₂	[1][3][4][6]
Molecular Weight	156.18 g/mol	[1][3][4]
Melting Point	256-262 °C	[7][8]
Boiling Point (Predicted)	445.7 ± 38.0 °C at 760 mmHg	[7]
Density (Predicted)	1.1 ± 0.1 g/cm ³	[7]
Flash Point (Predicted)	216.5 ± 26.9 °C	[7]
XLogP3	0.1	[3][4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	1	[4]
Topological Polar Surface Area	58.2 Å ²	[3][4]
Optical Activity ([α]20/D, c=1% in H ₂ O)	+29±2° ((S)-enantiomer) / -31.5° ((R)-enantiomer)[8]	[8]

Experimental Protocols

General Synthesis


The synthesis of enantiomerically pure **3-isopropylpiperazine-2,5-dione** often involves cyclization reactions from appropriate amino acid precursors. A common method for preparing the (R)-enantiomer is outlined below.[1]

Methodology:

- **Intermediate Formation:** React isopropylamine with diethyl oxalate. This reaction forms an intermediate amide.
- **Cyclization:** Subject the intermediate to cyclization under controlled conditions. This step is typically carried out in a solvent such as ethanol with a catalyst like sodium ethoxide to

facilitate the ring closure.[\[1\]](#)

The (S)-enantiomer is noted as a chiral building block for preparing D-amino acids via the "bis-lactim ether method".

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for (R)-3-Isopropylpiperazine-2,5-dione.

Chemical Reactions

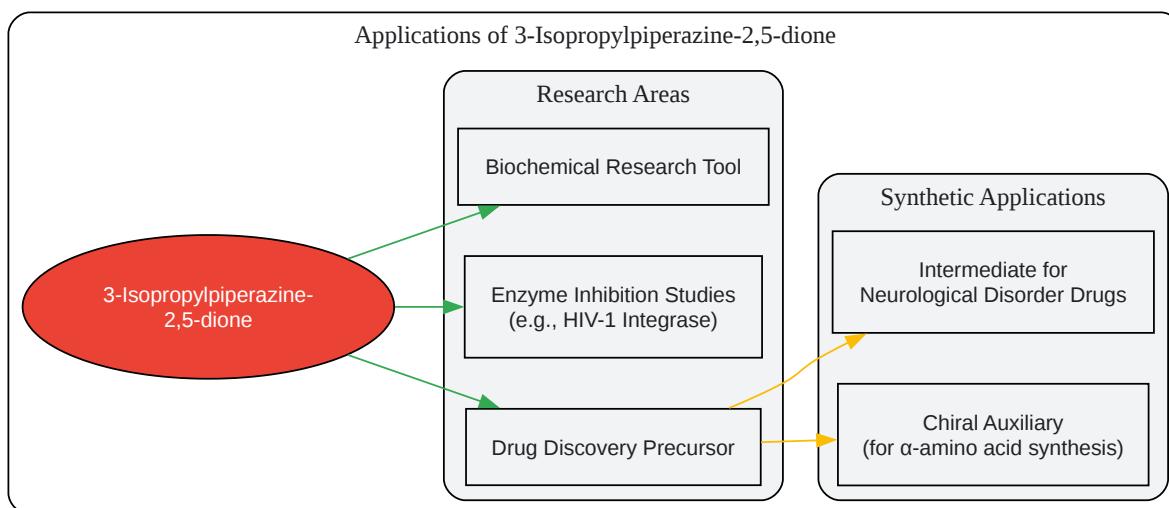
3-Isopropylpiperazine-2,5-dione can undergo several chemical transformations, making it a versatile intermediate.

Oxidation:

- Protocol: The compound can be oxidized to form N-oxides using an oxidizing agent like hydrogen peroxide in the presence of acetic acid.[1]

Reduction:

- Protocol: The carbonyl groups can be reduced to hydroxyl groups using a strong reducing agent such as lithium aluminum hydride in an anhydrous ether solvent.[1]


Substitution:

- Protocol: The isopropyl group may undergo nucleophilic substitution, which allows for the introduction of different alkyl or aryl groups. This reaction is typically carried out under appropriate conditions with alkyl or aryl halides using a base like sodium hydride.[1]

Biological Activity and Applications

3-Isopropylpiperazine-2,5-dione, particularly its chiral forms, has demonstrated potential in several areas of drug discovery and biochemical research.

- Enzyme Inhibition: Research has suggested that (R)-3-Isopropyl-2,5-piperazinedione may function as an inhibitor for certain enzymes. For instance, a study explored its potential to inhibit HIV-1 integrase, an enzyme essential for the replication of the virus.[1] However, more research is needed to confirm its efficacy for developing anti-HIV therapeutics.[1]
- Precursor for Drug Discovery: The distinct chemical structure of this compound makes it a valuable precursor for synthesizing more complex molecules with desired pharmacological properties.[1] It is a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[2]
- Chiral Auxiliary: The enantiomers of **3-isopropylpiperazine-2,5-dione** are used as chiral auxiliaries in the enantioselective synthesis of α -amino acids.[8]
- Biochemical Research: Due to its ability to modulate enzyme activity, it is a useful tool in studies of enzyme interactions and biochemical pathways.[1]

[Click to download full resolution via product page](#)

Caption: Logical relationships of **3-Isopropylpiperazine-2,5-dione**'s applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-3-Isopropyl-2,5-piperazinedione | C7H12N2O2 | CID 736942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Isopropyl-2,5-piperazine-dione [webbook.nist.gov]

- 6. 3-Isopropyl-2,5-piperazine-dione [webbook.nist.gov]
- 7. (R)-3-Isopropylpiperazine-2,5-dione | CAS#:143673-66-9 | Chemsric [chemsrc.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [3-Isopropylpiperazine-2,5-dione chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169332#3-isopropylpiperazine-2-5-dione-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com